molecular formula C12H11Cl2N3O4S2 B8046129 3-amino-N-(3-amino-4-chlorophenyl)sulfonyl-4-chlorobenzenesulfonamide

3-amino-N-(3-amino-4-chlorophenyl)sulfonyl-4-chlorobenzenesulfonamide

Cat. No.: B8046129
M. Wt: 396.3 g/mol
InChI Key: XNQKOMHQEYXZPW-UHFFFAOYSA-N
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Description

3-amino-N-(3-amino-4-chlorophenyl)sulfonyl-4-chlorobenzenesulfonamide is a complex organic compound characterized by the presence of amino, sulfonyl, and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(3-amino-4-chlorophenyl)sulfonyl-4-chlorobenzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the sulfonation of 4-chlorobenzenesulfonamide, followed by the introduction of amino groups through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonation and amination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(3-amino-4-chlorophenyl)sulfonyl-4-chlorobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfides.

Scientific Research Applications

3-amino-N-(3-amino-4-chlorophenyl)sulfonyl-4-chlorobenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-amino-N-(3-amino-4-chlorophenyl)sulfonyl-4-chlorobenzenesulfonamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s sulfonyl and amino groups are key to its binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

    4-amino-N-(3-chlorophenyl)benzenesulfonamide: Shares structural similarities but lacks the additional amino group.

    3-amino-4-chlorophenol: Contains similar functional groups but differs in overall structure.

Uniqueness

3-amino-N-(3-amino-4-chlorophenyl)sulfonyl-4-chlorobenzenesulfonamide is unique due to its combination of amino, sulfonyl, and chlorophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-amino-N-(3-amino-4-chlorophenyl)sulfonyl-4-chlorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2N3O4S2/c13-9-3-1-7(5-11(9)15)22(18,19)17-23(20,21)8-2-4-10(14)12(16)6-8/h1-6,17H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNQKOMHQEYXZPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)NS(=O)(=O)C2=CC(=C(C=C2)Cl)N)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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